

Check Availability & Pricing

# Navigating Rocatinlimab Clinical Trials: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SKP-451   |           |
| Cat. No.:            | B12772338 | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the inclusion criteria for clinical studies of rocatinlimab, an investigational anti-OX40 monoclonal antibody for the treatment of moderate-to-severe atopic dermatitis (AD).

## Frequently Asked Questions (FAQs)

Q1: What are the primary inclusion criteria for enrolling adult patients in rocatinlimab clinical trials?

A1: Adult participants in the pivotal rocatinlimab clinical trials are generally required to be 18 years of age or older with a confirmed diagnosis of atopic dermatitis for at least 12 months.[1] Key disease activity thresholds include an Eczema Area and Severity Index (EASI) score of 16 or greater, a validated Investigator's Global Assessment for Atopic Dermatitis (vIGA-AD™) score of 3 (moderate) or 4 (severe), and a body surface area (BSA) involvement of 10% or more.[1][2][3] Additionally, patients must have a history of inadequate response to topical medications.[2][3]

Q2: Are there specific inclusion criteria for adolescent participants in rocatinlimab studies?

A2: Yes, for adolescent cohorts, participants must be between 12 and 18 years of age with a diagnosis of AD for at least one year. The disease severity criteria are slightly different from adult trials, requiring an EASI score of 12 or greater and a vIGA-AD™ score of 3 or more.[4]







Similar to adults, a history of inadequate response to topical treatments is necessary for inclusion.[4]

Q3: What are the key exclusion criteria for rocatinlimab clinical trials?

A3: Common exclusion criteria focus on recent use of other systemic treatments. This includes a washout period for biological products (typically within 12 weeks or 5 half-lives), systemic corticosteroids, systemic immunosuppressants, phototherapy, and Janus kinase (JAK) inhibitors (usually within 4 weeks or 5 half-lives).[4][5] The use of certain topical treatments, such as PDE4 inhibitors and other non-corticosteroid immunosuppressive agents, is also restricted within a shorter timeframe (e.g., 1 week) before enrollment.[4]

Q4: How has the patient population evolved from Phase 2 to Phase 3 studies for rocatinlimab?

A4: The Phase 3 ROCKET program appears to be enrolling a broader and more diverse patient population, including individuals with or without prior exposure to biologics or systemic JAK inhibitors.[6] The program consists of eight clinical trials evaluating rocatinlimab as both a monotherapy and in combination with topical corticosteroids.[1][6] This suggests a refinement to include a more real-world representation of patients with moderate-to-severe atopic dermatitis.

### **Troubleshooting Guide for Patient Screening**

Issue: A potential participant's EASI score fluctuates around the threshold of 16.

**Troubleshooting Steps:** 

- Re-evaluation: Schedule a re-evaluation of the EASI score at a subsequent visit to account for the natural variability of atopic dermatitis.
- Standardized Training: Ensure that the clinical staff performing the EASI assessments are consistently trained and calibrated to minimize inter-rater variability.
- Photographic Documentation: Utilize standardized photographic documentation of the patient's skin at each visit to aid in consistent scoring.

Issue: Uncertainty about a patient's history of "inadequate response" to topical therapies.



### **Troubleshooting Steps:**

- Detailed Medical History: Obtain a thorough medical history, including specific medications used, duration of treatment, and reasons for discontinuation (e.g., lack of efficacy, side effects).
- Physician's Records: Request and review the patient's medical records from their primary dermatologist to corroborate their treatment history.
- Standardized Questionnaire: Employ a standardized questionnaire to systematically capture the patient's prior treatment experiences and their outcomes.

# **Quantitative Data Summary**

Table 1: Baseline Disease Characteristics of Patients in Rocatinlimab Phase 2b Study

| Characteristic                         | Value                                    |
|----------------------------------------|------------------------------------------|
| Mean Age (years)                       | 38.0                                     |
| Mean Duration of AD (years)            | 23.3 (in a subsequent Phase 3 cohort)[6] |
| Baseline Mean EASI Score               | 29.0 (in a subsequent Phase 3 cohort)[6] |
| Baseline vIGA-AD Score of 3 (Moderate) | Not explicitly stated                    |
| Baseline vIGA-AD Score of 4 (Severe)   | Not explicitly stated                    |
| Baseline BSA Involvement ≥ 10%         | A requirement for inclusion[2][3]        |

Table 2: Efficacy Outcomes in Rocatinlimab Phase 2b Study at Week 16



| Treatment Group         | LS Mean Percent Reduction in EASI<br>Score from Baseline |
|-------------------------|----------------------------------------------------------|
| Placebo                 | -15.0%[3]                                                |
| Rocatinlimab 150 mg Q4W | -48.3%[3]                                                |
| Rocatinlimab 600 mg Q4W | -49.7%[3]                                                |
| Rocatinlimab 300 mg Q2W | -61.1%[3]                                                |
| Rocatinlimab 600 mg Q2W | -57.4%[3]                                                |

# **Experimental Protocols & Methodologies**

Protocol: Eczema Area and Severity Index (EASI) Score Assessment

The EASI score is a standardized tool used to measure the extent and severity of atopic dermatitis. The assessment involves the following steps:

- Body Region Division: The body is divided into four regions: head and neck, trunk, upper limbs, and lower limbs.
- Severity Assessment: Within each region, the severity of four signs (erythema, induration/papulation, excoriation, and lichenification) is assessed on a 4-point scale (0 = none, 1 = mild, 2 = moderate, 3 = severe).
- Area Assessment: The percentage of skin affected by atopic dermatitis is estimated for each body region and converted to a score from 0 to 6.
- Score Calculation: A formula is used to combine the severity and area scores for each region, resulting in a total EASI score ranging from 0 to 72.

# **Visualizations**



# **Initial Screening** Patient Inquiry / Referral Pre-Screening Questionnaire (Age, AD Diagnosis) Passes Pre-Screening Clinical Assessment Informed Consent Clinical Evaluation - EASI Score - vIGA-AD Score - BSA % Review of Medical History (Prior Treatments) **Enrollment Decision Inclusion Criteria Met?** Yes **Exclusion Criteria Met?** No No Yes Eligible for Enrollment Not Eligible

Patient Screening Workflow for Rocatinlimab Trials

Click to download full resolution via product page

Caption: Patient screening workflow for rocatinlimab trials.



#### Rocatinlimab Mechanism of Action



Click to download full resolution via product page

Caption: Rocatinlimab's mechanism of action on the OX40 pathway.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ROCKET: a phase 3 program evaluating the efficacy and safety of rocatinlimab in moderate-to-severe atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Durable improvements in atopic dermatitis in the head and neck and across other anatomic regions with rocatinlimab PMC [pmc.ncbi.nlm.nih.gov]
- 3. An anti-OX40 antibody to treat moderate-to-severe atopic dermatitis: a multicentre, double-blind, placebo-controlled phase 2b study PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Rocatinlimab for Eczema · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- To cite this document: BenchChem. [Navigating Rocatinlimab Clinical Trials: A Technical Support Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12772338#refinement-of-inclusion-criteria-for-rocatinlimab-clinical-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com